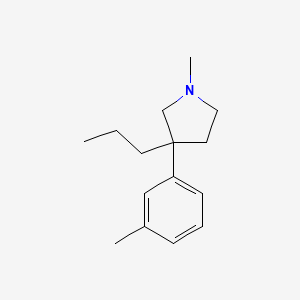
1-Methyl-3-propyl-3-(m-tolyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-3-(m-tolyl)pyrrolidine is a complex organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a methyl group at the first position, a propyl group at the third position, and a meta-tolyl group at the third position as well. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of pyrrolidine from suitable precursors such as amino acids or their derivatives
Industrial Production Methods: On an industrial scale, the compound is typically produced using advanced synthetic techniques such as catalytic hydrogenation and selective functionalization reactions. These methods ensure high yield and purity, making the compound suitable for commercial use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as 1-methyl-3-propyl-3-(m-tolyl)pyrrolidin-2-one.
Reduction: Saturated analogs like this compound.
Substitution: Substituted derivatives with various functional groups attached to the pyrrolidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various biomolecules and enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-3-propyl-3-(m-tolyl)pyrrolidine exerts its effects depends on its specific application. For instance, in biochemical studies, it may bind to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved are determined by the nature of the interaction, which can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-Methyl-3-propylpyrrolidine: Lacks the meta-tolyl group, resulting in different chemical properties.
3-(m-Tolyl)pyrrolidine: Lacks the methyl and propyl groups, leading to distinct reactivity and applications.
1-Methyl-3-(m-tolyl)pyrrolidine: Only one of the substituents is present, altering its behavior and utility.
Uniqueness: 1-Methyl-3-propyl-3-(m-tolyl)pyrrolidine stands out due to its combination of substituents, which confer unique chemical and physical properties. This combination allows for diverse reactivity and broadens its applicability in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-8-15(9-10-16(3)12-15)14-7-5-6-13(2)11-14/h5-7,11H,4,8-10,12H2,1-3H3 |
InChI Key |
FQBIPKOLTLNHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















